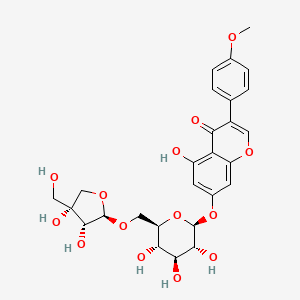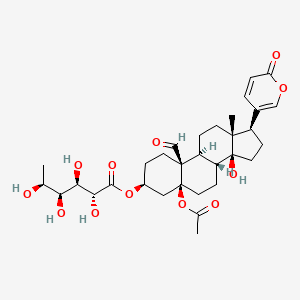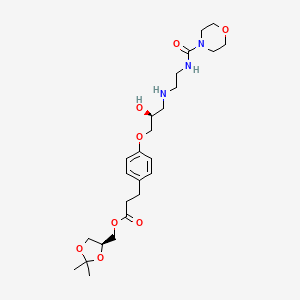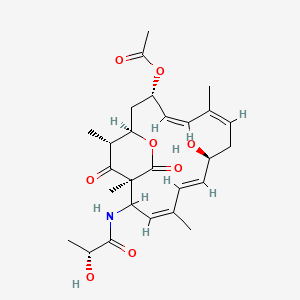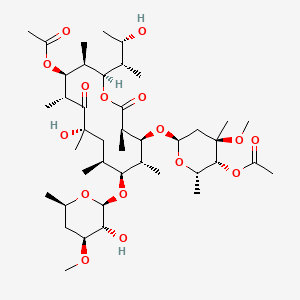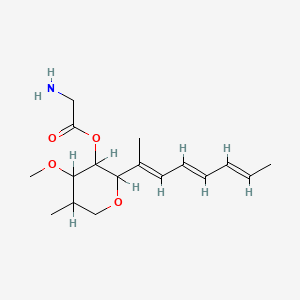
Latamoxef
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Moxalactam wurde umfassend auf seine antibakteriellen Eigenschaften untersucht. Es ist wirksam gegen eine breite Palette von gramnegativen und grampositiven Bakterien, darunter Methicillin-empfindlicher Staphylococcus aureus, Streptococcus pneumoniae und Haemophilus influenzae . Es wurde in klinischen Umgebungen zur Behandlung von Harnwegsinfektionen, intraabdominellen Infektionen, gynäkologischen Infektionen, Infektionen der unteren Atemwege, Haut- und Weichteilinfektionen, Knochen- und Gelenkinfektionen und bakterämischen Infektionen eingesetzt . Seine Wirksamkeit und Sicherheit wurden in zahlreichen klinischen Studien gut dokumentiert .
5. Wirkmechanismus
Moxalactam übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand stört. Es hemmt die Vernetzung von Peptidoglycan-Strängen, die für die Integrität der bakteriellen Zellwand unerlässlich ist . Diese Hemmung führt zur Aktivierung bakterieller Zelllytische, was zu einer Zelllyse und zum Tod führt . Das Vorhandensein des 7-α-Methoxysubstituenten verleiht β-Lactamase-Stabilität, wodurch Moxalactam gegen β-Lactamase-produzierende Bakterien wirksam ist .
Wirkmechanismus
Target of Action
Latamoxef, also known as moxalactam, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins are essential for the synthesis of the bacterial cell wall. The primary targets include:
Mode of Action
This compound works by inhibiting bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the penicillin-binding proteins, this compound prevents the formation of cross-links in the peptidoglycan layer of the bacterial cell wall . This leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It has a volume of distribution of 8.51 L and is 40% protein-bound . The clearance of this compound is primarily renal, accounting for 75% of the elimination . It is noteworthy that the pharmacokinetic parameters of this compound can be highly variable among different populations due to changes in body composition, organ maturity, and development .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection. This compound has been associated with some potentially life-threatening effects, including bleeding, hypoprothrombinemia, and platelet dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of renal impairment can markedly prolong the elimination of this compound . Additionally, body surface area (BSA) has been identified as a significant covariate influencing the volume of distribution, clearance, and inter-compartmental clearance of this compound . Therefore, dosage adjustments based on BSA may be required when treating different bacterial infections to reach the therapeutic target more effectively .
Biochemische Analyse
Biochemical Properties
Latamoxef works by inhibiting bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall biosynthesis . This action leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
This compound has been studied in pediatric patients, where population pharmacokinetic models of this compound were established . A two-compartment model with first-order elimination best described the pharmacokinetics of total this compound .
Dosage Effects in Animal Models
These models can guide the individualized administration of this compound .
Metabolic Pathways
This compound is rapidly absorbed after oral administration . Renal excretion accounts for 75% of the elimination of this compound .
Transport and Distribution
This compound is rapidly absorbed after oral administration, and its volume of distribution is 8.51 L . It rapidly distributes into visceral tissues, muscles, bones, myocardium, and other tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound interacts with penicillin-binding proteins located in the bacterial cell wall .
Vorbereitungsmethoden
Die Synthese von Moxalactam umfasst mehrere Schritte. Der Benzhydrol-Ester der 6-Aminopenicillansäure wird S-chloriert und mit einer Base behandelt, was zur Bildung eines intermediären Sulfenylchlorids führt . Dieses Zwischenprodukt wird dann mit Propargylalkohol in Gegenwart von Zinkchlorid umgesetzt, was zu einem Diastereoisomer führt. Die Seitenkette wird als Phenylacetylamid geschützt, und die Dreifachbindung wird unter Verwendung eines Lindlar-Katalysators teilweise reduziert. Das gebildete Epoxid wird mit 1-Methyl-1H-tetrazol-5-thiol geöffnet, gefolgt von einer Jones-Oxidation, Ozonolyse und Reaktion mit Thionylchlorid und Pyridin, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Moxalactam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Jones-Oxidation wird bei seiner Synthese verwendet.
Substitution: Das Epoxid-Zwischenprodukt wird mit 1-Methyl-1H-tetrazol-5-thiol geöffnet.
Reduktion: Teilweise Reduktion der Dreifachbindung unter Verwendung eines Lindlar-Katalysators.
Häufig verwendete Reagenzien in diesen Reaktionen sind Zinkchlorid, Lindlar-Katalysator, mCPBA (meta-Chloroperoxybenzoesäure) und Thionylchlorid . Die wichtigsten gebildeten Produkte umfassen den Oxacephem-Kern mit verschiedenen Seitenketten, die seine antibakteriellen Eigenschaften verleihen .
Vergleich Mit ähnlichen Verbindungen
Moxalactam ist unter den β-Lactam-Antibiotika aufgrund seiner Oxacephem-Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
Cefoperazon: Bekannt für seine antipseudomonale Aktivität, die mit der von Moxalactam vergleichbar ist.
Ceftazidim: Ein weiteres Cephalosporin der dritten Generation mit einem breiteren Wirkungsspektrum gegen gramnegative Bakterien.
Die einzigartigen Strukturelemente von Moxalactam, wie der Methyltetrazolthio-Rest und die p-Hydroxyphenylmalonyl-Gruppe, verleihen ihm im Vergleich zu seinen Cephalosporin-Analoga eine verbesserte β-Lactamase-Stabilität und eine längere Halbwertszeit .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-CAVRMKNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023338 | |
| Record name | Moxalactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.51e-01 g/L | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor. | |
| Record name | Latamoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64952-97-2, 79120-38-0 | |
| Record name | Moxalactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latamoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxalactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Latamoxef | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXALACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Moxalactam, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, ] By binding to and inhibiting these enzymes, moxalactam disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death. [, ]
A: Yes, moxalactam exhibits remarkable stability against a wide range of beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics. [, , ] This resistance stems from its 7-alpha-methoxy substituent and p-hydroxyphenylmalonyl group, structural features that contribute to its beta-lactamase stability. [] Moreover, studies have shown that moxalactam can inactivate certain cephalosporinases, a type of beta-lactamase, further enhancing its effectiveness against beta-lactamase-producing bacteria. []
ANone: The molecular formula of moxalactam disodium (the clinically used form) is C20H20N6O9S2Na2. Its molecular weight is 586.5 g/mol.
A: Studies have shown that annealing freeze-dried moxalactam with mannitol as an excipient improves its chemical stability and reduces molecular mobility. [] Specifically, annealing at higher temperatures and for longer durations leads to higher relaxation times, indicating decreased molecular mobility and enhanced stability. [] This suggests that annealing can be a viable strategy to improve the long-term stability of moxalactam formulations.
ANone: Moxalactam itself is not a catalyst. Its primary function is as an antibiotic, inhibiting bacterial enzymes involved in cell wall synthesis.
ANone: While the provided research articles do not discuss computational modeling of moxalactam, these techniques can be valuable in understanding its interactions with PBPs, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.
A: The 7-alpha-methoxy substituent and the p-hydroxyphenylmalonyl group in moxalactam's structure are key to its beta-lactamase stability. [] Studies have shown that modifications to these structural features can impact its resistance to enzymatic hydrolysis. [, ] For instance, replacing the oxygen atom in the oxacephem ring with a sulfur atom does not significantly affect its activity against ADP-induced platelet aggregation but can enhance its inhibition of collagen- and PAF-induced aggregation. [] Additionally, decarboxylated moxalactam derivatives demonstrate a weaker inhibition of ADP-induced aggregation but a stronger inhibition of collagen- and PAF-induced aggregation compared to the parent compound. []
A: Research indicates that the carboxyl group in the amide side chain of moxalactam plays a less significant role in its inhibitory effect on platelet aggregation compared to other structural features. []
A: Freeze-drying moxalactam with mannitol as an excipient and subsequent annealing has been shown to improve its stability. [] Further research is needed to explore additional formulation strategies for enhancing its solubility and bioavailability.
A: Moxalactam is primarily eliminated through renal excretion, with approximately 74% of the drug cleared by the kidneys in healthy individuals. [] The remaining portion undergoes nonrenal elimination, which can be highly variable, especially in elderly individuals. []
A: Moxalactam exhibits rapid and complete bioavailability after intramuscular administration. [] Studies in unweaned calves have shown that its bioavailability after intramuscular injection ranges from 69.8% to 79.1%, with peak serum concentrations achieved within one hour. []
A: Moxalactam demonstrates good penetration into the CSF, particularly in the presence of meningeal inflammation. [, ] In rabbits with experimentally induced meningitis, moxalactam achieved CSF concentrations of 9.7 +/- 1.2 micrograms/ml after intravenous infusion. []
A: Dosage adjustments are necessary for patients with renal impairment. [, ] The degree of adjustment depends on the severity of renal dysfunction, with more significant reductions in dosage required for individuals with lower creatinine clearance rates. [, ]
A: Moxalactam demonstrates potent activity against Bacteroides fragilis, comparable to clindamycin and cefoxitin. [, , ] In animal models of subcutaneous abscesses, moxalactam significantly reduced bacterial load, demonstrating its efficacy against this pathogen in vivo. []
A: Yes, moxalactam has been shown to be highly effective in treating uncomplicated gonorrhea, including infections caused by penicillin-resistant strains. [] In a clinical trial, a single 1 g intramuscular injection of moxalactam eradicated Neisseria gonorrhoeae in all 120 evaluable patients, including two individuals infected with penicillin-resistant strains. []
A: Bacterial resistance to moxalactam can arise through mutations in penicillin-binding proteins (PBPs) that reduce its binding affinity. [] Additionally, some bacteria may develop resistance by acquiring beta-lactamases capable of hydrolyzing moxalactam. []
ANone: Cross-resistance can occur between moxalactam and other beta-lactam antibiotics, particularly those within the same class or those sharing similar mechanisms of action. This is often mediated by mutations in PBPs or the acquisition of extended-spectrum beta-lactamases (ESBLs).
A: Both microbiological assays and high-performance liquid chromatography (HPLC) have been employed to determine moxalactam concentrations in biological samples. [] HPLC offers superior precision and accuracy compared to microbiological methods. []
ANone: While not explicitly addressed in the provided research, the dissolution rate and solubility of moxalactam in various media can influence its bioavailability and therapeutic efficacy. Future studies could investigate these factors to optimize its formulation and delivery.
ANone: Validation of analytical methods used to quantify moxalactam is crucial to ensure accuracy, precision, and specificity. This typically involves establishing parameters such as linearity, range, accuracy, precision, limit of detection, limit of quantitation, and specificity.
ANone: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of moxalactam to guarantee its consistency, safety, and efficacy.
A: Several alternative antibiotics exhibit activity against moxalactam-susceptible bacteria. These include other beta-lactams like ceftazidime, cefsulodin, piperacillin, and carbapenems, as well as non-beta-lactam options such as fluoroquinolones, aminoglycosides, and tetracyclines. [, , ] The choice of alternative antibiotic depends on factors such as the specific pathogen, its susceptibility profile, the site of infection, patient-specific factors like allergies and renal function, and local resistance patterns.
ANone: Ongoing research on moxalactam and other beta-lactam antibiotics relies on a robust research infrastructure, including well-equipped laboratories, access to clinical samples, and collaborative networks of researchers across various disciplines.
A: Moxalactam was first introduced in the early 1980s as a promising new beta-lactam antibiotic with a broad spectrum of activity and stability against many beta-lactamases. [, ] It garnered significant attention for its potential to treat serious infections, particularly those caused by gram-negative bacteria. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)
